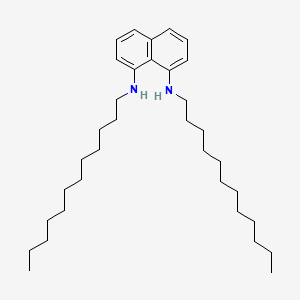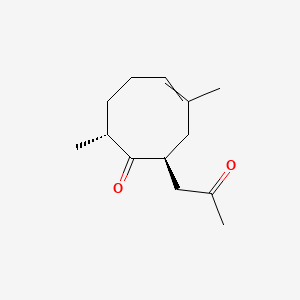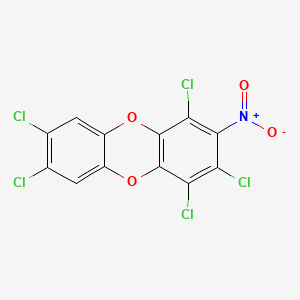![molecular formula C18H16ClNO3 B14333959 2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol CAS No. 105803-62-1](/img/no-structure.png)
2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol is an organic compound that features a phenol group substituted with a chloro group and a dimethoxyisoquinolinylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol typically involves multi-step organic reactions. One common method includes the initial formation of the isoquinoline derivative, followed by its coupling with a chlorophenol derivative. The reaction conditions often involve the use of catalysts such as palladium in Suzuki-Miyaura coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring environmental safety.
化学反応の分析
Types of Reactions
2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
科学的研究の応用
2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: May be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are still ongoing.
類似化合物との比較
Similar Compounds
2-Chloro-5-methylphenol: Similar in structure but lacks the isoquinoline moiety.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Contains a similar isoquinoline structure but with different functional groups.
Uniqueness
2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol is unique due to the presence of both the chloro-substituted phenol and the dimethoxyisoquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
| 105803-62-1 | |
分子式 |
C18H16ClNO3 |
分子量 |
329.8 g/mol |
IUPAC名 |
2-chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol |
InChI |
InChI=1S/C18H16ClNO3/c1-22-17-7-13-10-20-9-12(14(13)8-18(17)23-2)5-11-3-4-15(19)16(21)6-11/h3-4,6-10,21H,5H2,1-2H3 |
InChIキー |
YSIPFYQOCHABKC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC(=C(C=C3)Cl)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)
![1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B14333902.png)

![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)



